5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylthiophene-3-carboxamide
Overview
Description
5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylthiophene-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amine group under specific conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Flutamide: An anti-androgen drug with a similar trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer treatment, also containing a trifluoromethyl group
Uniqueness
5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylthiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the specific arrangement of the trifluoromethyl and nitro groups make it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3S/c1-11-17(12-5-3-2-4-6-12)14(10-28-11)18(25)23-16-8-7-13(24(26)27)9-15(16)19(20,21)22/h2-10H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQYKNZIKOQBAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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